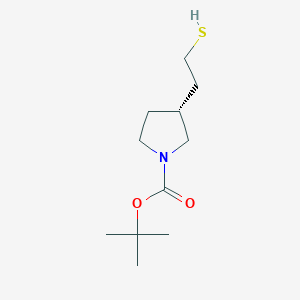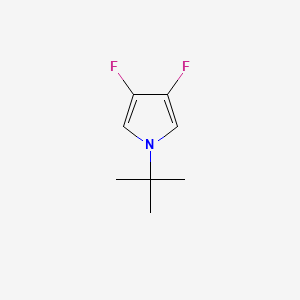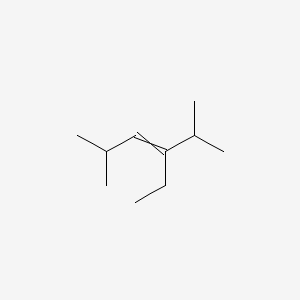
3-Ethyl-2,5-dimethylhex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,5-dimethylhex-3-ene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of a larger family of hydrocarbons and is known for its unique structural properties, which include the presence of ethyl and methyl groups attached to the hexene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,5-dimethylhex-3-ene can be achieved through various organic reactions. One common method involves the alkylation of 2,5-dimethylhex-3-ene with ethyl halides under the presence of a strong base. This reaction typically requires anhydrous conditions and a suitable solvent such as ether or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel can be used to facilitate the addition of ethyl groups to the hexene backbone. These processes are often carried out under high pressure and temperature to ensure high yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,5-dimethylhex-3-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
3-Ethyl-2,5-dimethylhex-3-ene has various applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2,5-dimethylhex-3-ene involves its interaction with various molecular targets. The double bond in the molecule allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylhex-3-ene: Lacks the ethyl group, making it less complex.
3,5-Dimethylhex-2-ene: Different position of the double bond and methyl groups.
2,5-Dimethyl-3-hexene: Another isomer with different spatial arrangement.
Uniqueness
3-Ethyl-2,5-dimethylhex-3-ene is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and physical properties. This structural complexity makes it a valuable compound for studying the effects of alkyl substituents on alkenes.
Propiedades
Número CAS |
62338-08-3 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
3-ethyl-2,5-dimethylhex-3-ene |
InChI |
InChI=1S/C10H20/c1-6-10(9(4)5)7-8(2)3/h7-9H,6H2,1-5H3 |
Clave InChI |
LTFIBGYQLWKTKK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


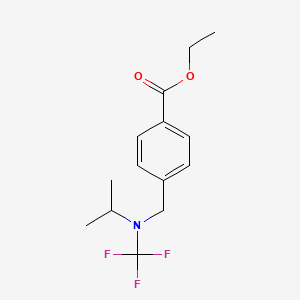

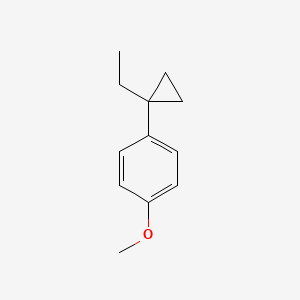
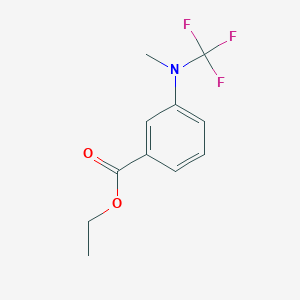
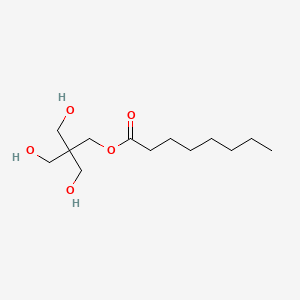
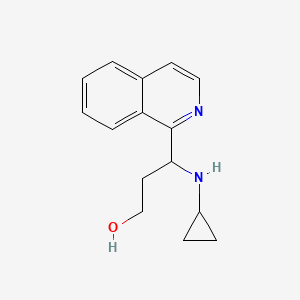
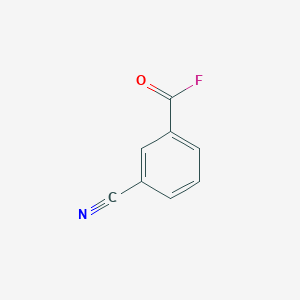
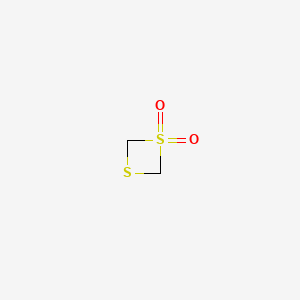


![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)

